molecular formula C24H25N5O2 B2569846 8-(3,5-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872843-25-9

8-(3,5-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2569846
CAS No.: 872843-25-9
M. Wt: 415.497
InChI Key: RPFXNDIBVNCWDA-UHFFFAOYSA-N
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Description

The compound 8-(3,5-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a purine derivative with a fused imidazo[2,1-f]purine core. Its structure features two aromatic substituents: a 3,5-dimethylphenyl group at the 8-position and a 3-methylbenzyl group at the 3-position, along with a methyl group at the 1-position.

Properties

IUPAC Name

6-(3,5-dimethylphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-15-6-5-7-18(11-15)14-29-22(30)20-21(26(4)24(29)31)25-23-27(8-9-28(20)23)19-12-16(2)10-17(3)13-19/h5-7,10-13H,8-9,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFXNDIBVNCWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCN4C5=CC(=CC(=C5)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3,5-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione , with CAS number 872843-28-2 , belongs to a class of imidazopurines that have garnered attention for their potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24_{24}H25_{25}N5_{5}O2_{2}
  • Molecular Weight : 415.5 g/mol

Biological Activity Overview

Research indicates that compounds within the imidazopurine class often exhibit significant pharmacological properties, including:

  • Antidepressant Activity : Preliminary studies suggest that derivatives of imidazo[2,1-f]purines can act as potential antidepressants by modulating serotonin receptors (5-HT) and phosphodiesterase (PDE) activities. For instance, related compounds have been shown to have affinity for serotonin receptors (5-HT1A_{1A} and 5-HT7_{7}) and exhibit PDE4B inhibition .
  • Anxiolytic Effects : Some derivatives demonstrate anxiolytic properties in animal models. For example, in forced swim tests (FST), certain compounds from this class exhibited greater efficacy than traditional anxiolytics like diazepam .

The proposed mechanisms through which This compound may exert its effects include:

  • Serotonin Receptor Modulation : By binding to serotonin receptors, these compounds can influence mood and anxiety levels.
  • Phosphodiesterase Inhibition : Inhibiting PDE enzymes can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular signaling pathways associated with mood regulation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

StudyFindings
PubMed Study (2016) Identified several derivatives with significant 5-HT receptor affinity and PDE inhibition. Some showed promising antidepressant effects in vivo .
In Vivo Pharmacological Studies Selected compounds demonstrated both antidepressant and anxiolytic effects in animal models, outperforming standard treatments .
Molecular Modeling Studies Revealed potential interactions between these compounds and target receptors that could lead to enhanced therapeutic profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the imidazo-purine family, sharing structural motifs with several derivatives:

  • Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)-1,3-dimethyl-H-imidazo[2,1-f]purine-2,4(3H,8H)-dione): This analogue replaces the aromatic substituents with a dihydroisoquinolinylbutyl chain. The bulky alkyl chain may improve blood-brain barrier penetration, making it more suited for central nervous system (CNS) targets .
  • Substituents like cyano and nitro groups increase polarity, contrasting with the methyl-dominated hydrophobicity of the target compound .
  • Imazapyr and imazaquin: These imidazole-based agrochemicals feature pyridine/quinoline-carboxylic acid groups, conferring herbicidal activity via acetolactate synthase inhibition. Their structural divergence from the target compound highlights how minor modifications shift applications from pesticides to CNS therapeutics .

Receptor Affinity and Enzyme Inhibition

  • Compound 5: Exhibits nanomolar affinity for serotonin receptors (5-HT₁A, 5-HT₆, 5-HT₇) and dopamine D₂ receptors.
  • Target Compound : While specific receptor data are unavailable, its aromatic substituents likely favor interactions with CNS receptors similar to Compound 5. The 3-methylbenzyl group may enhance dopamine receptor selectivity due to steric mimicry of dopamine’s ethylamine side chain.

Physical and Spectral Properties

  • Compound 1l: Melting point (243–245°C), IR (νmax 2245 cm⁻¹ for C≡N), and HRMS (m/z 585.1747 [M+H]⁺) provide benchmarks for validating imidazo-heterocycle derivatives. The target compound’s methyl groups would likely reduce melting points compared to nitro/cyano-containing analogues .
  • Imazapyr/Imazaquin : Water-soluble salts (e.g., ammonium) due to carboxylic acid groups, contrasting with the target compound’s low solubility .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Receptor Affinity Enzyme Inhibition Application
Target Compound Imidazo[2,1-f]purine 3,5-dimethylphenyl, 3-methylbenzyl Not reported (likely CNS) Not reported Research candidate
Compound 5 Imidazo[2,1-f]purine Dihydroisoquinolinylbutyl 5-HT₁A/6/7, D₂ (nM range) PDE4B1, PDE10A (IC₅₀ <1 µM) Neuropharmacology
Compound 1l Imidazo[1,2-a]pyridine 4-Nitrophenyl, cyano, ester groups Not reported Not reported Chemical intermediate
Imazapyr Imidazolinone Pyridinecarboxylic acid N/A Acetolactate synthase Herbicide

Table 2: Physical Properties

Compound Melting Point (°C) Solubility Spectral Data (Key Peaks)
Target Compound Not reported Low (hydrophobic) Anticipated ¹H NMR: δ 2.3 (CH₃), 7.1 (Ar-H)
Compound 1l 243–245 Moderate (DMSO) IR: 2245 cm⁻¹ (C≡N); HRMS: 585.1747
Imazapyr >200 (decomposes) High (aqueous) N/A

Research Findings and Implications

  • Substituent Impact : Aromatic methyl groups (target compound) vs. alkyl chains (Compound 5) dictate CNS vs. peripheral target engagement. Bulky substituents may reduce metabolic clearance .
  • Therapeutic Potential: The target compound’s structure aligns with hybrid ligands for multifactorial diseases (e.g., Parkinson’s with comorbid depression).
  • Synthetic Challenges : Functionalizing the purine core requires regioselective strategies to avoid byproducts, as seen in related syntheses .

Q & A

Q. Q1. What are the key challenges in synthesizing 8-(3,5-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, and how can reaction conditions be optimized?

Methodological Answer : Synthesis of this compound involves multi-step reactions requiring precise control of parameters:

  • Stepwise Functionalization : The imidazo[2,1-f]purine core is typically synthesized first, followed by alkylation or coupling reactions to introduce substituents (e.g., 3,5-dimethylphenyl and 3-methylbenzyl groups). Reaction yields depend on solvent polarity (e.g., dichloromethane or DMF), temperature (60–100°C), and catalysts (e.g., Pd-based catalysts for cross-coupling) .
  • Purification : Use preparative HPLC or column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product. Purity (>95%) is confirmed via HPLC-UV and LC-MS .
  • Yield Optimization : Design-of-experiments (DoE) approaches, such as factorial designs, can systematically vary parameters (e.g., molar ratios, reaction time) to maximize yield .

Q. Q2. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl₃) confirm substituent positions. For example, aromatic protons from the 3,5-dimethylphenyl group appear as multiplets at δ 6.7–7.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS (positive mode) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 446.2154 for C₂₆H₂₇N₅O₂) .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects and π-π stacking interactions .

Advanced Research Questions

Q. Q3. How can computational modeling predict the biological activity of this compound, and what targets are plausible?

Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to adenosine receptors (A₁/A₂A) or kinases (e.g., CDK2). The 3,5-dimethylphenyl group may enhance hydrophobic pocket interactions .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.2, suggesting moderate blood-brain barrier penetration) .
  • Target Validation : Compare with structurally similar compounds (e.g., 8-substituted theophylline derivatives) known to inhibit phosphodiesterases or viral polymerases .

Q. Q4. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

Methodological Answer :

  • Metabolic Stability Assays : Perform microsomal stability tests (human/rat liver microsomes) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the methylbenzyl group) .
  • Prodrug Design : Introduce hydroxyl-protecting groups (e.g., acetyl) to enhance metabolic stability .
  • Pharmacodynamic Profiling : Use PK/PD modeling to correlate plasma concentrations (LC-MS/MS) with target engagement (e.g., cAMP modulation in cell assays) .

Structural and Functional Analysis

Q. Q5. How do substitutions at the 3-methylbenzyl and 3,5-dimethylphenyl positions influence bioactivity?

Methodological Answer : A SAR study can be designed as follows:

Substituent PositionModificationObserved Effect (Example Data)Reference
3-MethylbenzylReplacement with CF₃↑ Lipophilicity (logP +0.5); ↓ solubility
3,5-DimethylphenylHalogenation (e.g., Cl)↑ Binding affinity (IC₅₀ from 10 μM → 2 μM at A₂A receptor)
  • Key Insight : Bulkier groups at 3-methylbenzyl reduce off-target interactions, while electron-withdrawing groups at 3,5-dimethylphenyl enhance target binding .

Experimental Design

Q. Q6. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

Methodological Answer :

  • Neuroinflammatory Models : Use LPS-induced neuroinflammation in mice (dose: 10 mg/kg, oral) to assess CNS penetration and TNF-α suppression .
  • Xenograft Models : Test antitumor efficacy in HT-29 colon cancer xenografts (50 mg/kg, IP). Monitor tumor volume via caliper measurements and apoptosis via TUNEL staining .
  • PK Parameters : Collect plasma at 0.5, 2, 6, 24h post-dose. Calculate AUC (target: >5000 ng·h/mL) and t₁/₂ (target: >4h) .

Data Interpretation

Q. Q7. How should researchers address discrepancies in IC₅₀ values reported across studies?

Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for adenosine receptors) and buffer conditions (e.g., 1% DMSO).
  • Control for Batch Variability : Compare multiple synthetic batches (≥3) via HPLC purity checks .
  • Meta-Analysis : Pool data from ≥5 studies using random-effects models to calculate weighted IC₅₀ (e.g., 8.3 μM ± 1.2) .

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